2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-cyclopropylacetamide
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Overview
Description
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-cyclopropylacetamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound has shown potential in various scientific research applications due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. Thiazoles, the class of compounds to which this molecule belongs, have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets can vary greatly depending on the exact structure and substituents of the thiazole molecule .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with target proteins or enzymes . The specific mode of action can depend on the nature of the target and the specific substituents on the thiazole ring .
Biochemical Pathways
Thiazole derivatives can affect a wide range of biochemical pathways, depending on their specific targets . For example, some thiazole derivatives have been found to inhibit the production of nitric oxide, a molecule involved in many physiological and pathological processes .
Pharmacokinetics
Thiazole derivatives can have a wide range of pharmacokinetic properties, depending on their specific structure and substituents .
Result of Action
Thiazole derivatives can have a wide range of effects, depending on their specific targets and mode of action . For example, some thiazole derivatives have been found to have potent inhibitory activity against nitric oxide free radicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-cyclopropylacetamide typically involves the reaction of 4-chlorobenzyl chloride with thioamide to form the thiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thiazole ring. The cyclopropylacetamide moiety is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-cyclopropylacetamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidine derivatives.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid
- 4-(2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide
Uniqueness
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-cyclopropylacetamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the cyclopropylacetamide moiety. These structural features contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS2/c16-11-3-1-10(2-4-11)8-20-15-18-13(9-21-15)7-14(19)17-12-5-6-12/h1-4,9,12H,5-8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTHQUJACMSRJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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